ベンジルハライド

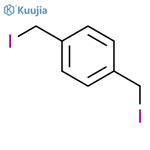

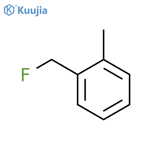

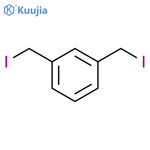

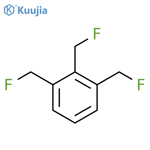

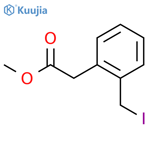

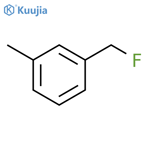

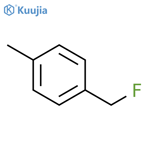

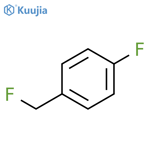

Benzyl halides are a class of organic compounds characterized by the presence of a benzyl group attached to a halogen atom (fluorine, chlorine, bromine, or iodine). These compounds are widely used in organic synthesis due to their reactivity and versatility. The benzyl group, derived from benzene with a methylene substitution at the 6-position, is known for its ability to stabilize the positive charge of the adjacent halogen through resonance.

Benzyl chlorides, bromides, and iodides find applications in various chemical processes such as coupling reactions, derivatization of biomolecules, and the preparation of pharmaceuticals. Their reactivity can be tailored by substituents on both the benzene ring and the benzyl moiety, making them valuable intermediates in organic chemistry. The stability of these compounds varies with the nature of the halogen atom; for instance, bromobenzyl derivatives are generally more stable than chlorobenzyl ones due to steric effects and the relative electronegativity differences.

In summary, benzyl halides represent a crucial subset of aromatic compounds in organic synthesis, offering diverse opportunities for structural modifications and functionalization.

関連文献

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

推奨される供給者

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品